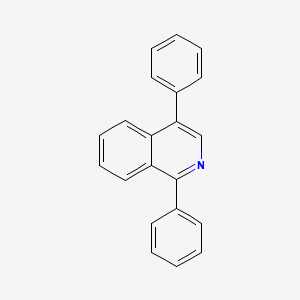
1,4-Diphenylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diphenylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring system .
Another method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is advantageous due to its high efficiency and the use of readily available starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,4-Diphenylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .
科学研究应用
1,4-Diphenylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials
作用机制
The mechanism of action of 1,4-Diphenylisoquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the generation of reactive oxygen species (ROS) that cause oxidative damage to bacterial cells . The compound can also interact with DNA, leading to the disruption of cellular processes and ultimately cell death .
相似化合物的比较
1,4-Diphenylisoquinoline can be compared with other isoquinoline derivatives such as:
Quinoline: Similar in structure but with different reactivity and applications.
Tetrahydroisoquinoline: A reduced form with different chemical properties and biological activities.
Isoquinoline N-oxides:
These comparisons highlight the unique properties of this compound, such as its stability and reactivity, which make it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
66166-25-4 |
|---|---|
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC 名称 |
1,4-diphenylisoquinoline |
InChI |
InChI=1S/C21H15N/c1-3-9-16(10-4-1)20-15-22-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-15H |
InChI 键 |
RSTSSFWLOYSYCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



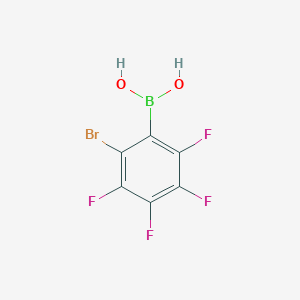

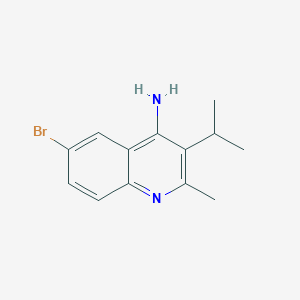
![3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11845453.png)
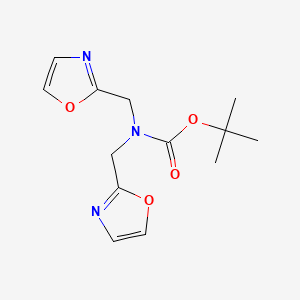



![4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-](/img/structure/B11845482.png)
![Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11845488.png)
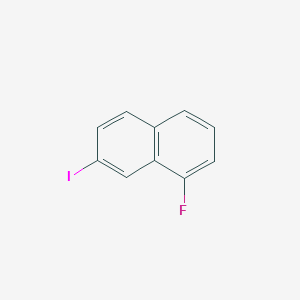
![4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)
![3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11845522.png)
